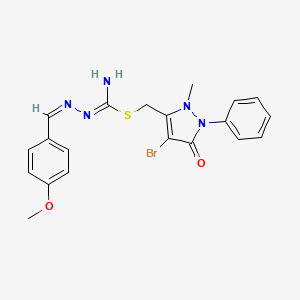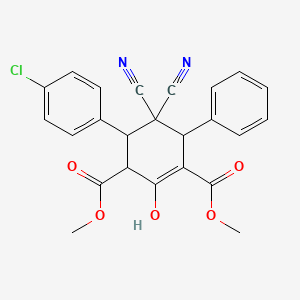![molecular formula C16H15N5O2 B13377522 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione](/img/structure/B13377522.png)
3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a diazenyl group attached to a methylphenyl ring, which is further connected to a tetrahydrocyclopenta[d]pyrazolo[1,5-a]pyrimidine core.
准备方法
The synthesis of 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with a suitable cyclopentanone derivative under acidic conditions to form the diazenyl intermediate. This intermediate is then subjected to cyclization with a pyrazole derivative in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The diazenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学研究应用
3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .
相似化合物的比较
Similar compounds to 3-[(4-methylphenyl)diazenyl]-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2,8-dione include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, including enzyme inhibition.
Thioglycoside derivatives: These compounds also exhibit cytotoxic activities against various cancer cell lines
The uniqueness of this compound lies in its specific structural features and the presence of the diazenyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H15N5O2 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC 名称 |
10-[(4-methylphenyl)diazenyl]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione |
InChI |
InChI=1S/C16H15N5O2/c1-9-5-7-10(8-6-9)18-19-13-14-17-12-4-2-3-11(12)16(23)21(14)20-15(13)22/h5-8,17H,2-4H2,1H3,(H,20,22) |
InChI 键 |
JBQJVUONXVOWTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N=NC2=C3NC4=C(CCC4)C(=O)N3NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[[(3-bromophenyl)amino]thioxomethyl]-](/img/structure/B13377440.png)
![2-(1,5,6,7-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetic acid](/img/structure/B13377443.png)
![3-(3-Methoxyphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13377444.png)
![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-[(2-oxopropyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B13377455.png)
![2-[(1,3-Diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B13377459.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one](/img/structure/B13377462.png)
![8,8-dimethyl-5-(4-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13377475.png)
![4-[({[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]amino}carbonyl)amino]-3-methoxyphenyl thiocyanate](/img/structure/B13377481.png)

![1-hydroxy-2-[(1-hydroxy-3-oxo-3H-benzo[f]chromen-2-yl)(2-methoxyphenyl)methyl]-3H-benzo[f]chromen-3-one](/img/structure/B13377492.png)
![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377495.png)

![2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13377516.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13377517.png)
